2-(4-Hydroxyphenyl)benzofuran-6-ol
Overview
Description
2-(4-Hydroxyphenyl)benzofuran-6-ol is a compound that belongs to the benzofuran family, which is characterized by a benzene ring fused to a furan ring.
Preparation Methods
The synthesis of 2-(4-Hydroxyphenyl)benzofuran-6-ol can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by cyclization . Industrial production methods often involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
2-(4-Hydroxyphenyl)benzofuran-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hypervalent iodine reagents for oxidative cyclization and palladium catalysts for cross-coupling reactions . Major products formed from these reactions include substituted benzofurans and other derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)benzofuran-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase the expression of pro-apoptotic proteins such as bax and caspase-3, while decreasing the production of anti-apoptotic proteins like bcl-2 . This suggests that the compound induces apoptosis through the activation of the mitochondrial pathway .
Comparison with Similar Compounds
2-(4-Hydroxyphenyl)benzofuran-6-ol can be compared with other similar compounds such as 5-(6-Hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol and (E)-2-(4-hydroxyphenyl)-4-(4-hydroxystyryl)benzofuran-6-ol . These compounds share similar structural features and biological activities but differ in their specific functional groups and positions.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1-benzofuran-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEIXIREHIPWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356062 | |
Record name | 2-(4-hydroxyphenyl)-1-benzofuran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52814-74-1 | |
Record name | 2-(4-hydroxyphenyl)-1-benzofuran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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